molecular formula C20H23N5O3 B2700538 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide CAS No. 2034324-81-5

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide

Cat. No.: B2700538
CAS No.: 2034324-81-5
M. Wt: 381.436
InChI Key: ANEPQEQITCWHEO-UHFFFAOYSA-N
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Description

N-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide is a heterocyclic compound featuring a triazolo[1,5-a]pyrimidine core linked via a propyl chain to an acetamide group substituted with a 2,2-dimethyl-2,3-dihydrobenzofuran-7-yl ether moiety.

Properties

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c1-20(2)9-15-6-3-7-16(18(15)28-20)27-12-17(26)21-8-4-5-14-10-22-19-23-13-24-25(19)11-14/h3,6-7,10-11,13H,4-5,8-9,12H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANEPQEQITCWHEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCCCC3=CN4C(=NC=N4)N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula:

PropertyValue
Molecular FormulaC₁₆H₁₆N₈O
Molecular Weight336.35 g/mol
CAS Number2034377-85-8

This compound features a triazolopyrimidine core, which is often associated with various biological activities due to its ability to interact with multiple biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in various cellular pathways. The triazolo[1,5-a]pyrimidine moiety is known for its ability to inhibit certain kinases and enzymes that play critical roles in cancer progression and inflammation.

Key Mechanisms:

  • Kinase Inhibition : The compound may inhibit kinases involved in cell signaling pathways, potentially leading to reduced cell proliferation in cancer cells.
  • Receptor Modulation : It may also modulate receptor activity that influences inflammatory responses.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • IC50 Values : In various studies, related compounds have shown IC50 values ranging from 0.01 µM to 0.16 µM against different cancer cell lines (e.g., MCF7 and NCI-H460), indicating potent cytotoxic effects .
CompoundCell LineIC50 (µM)
Triazolopyrimidine DerivativeMCF70.01
Triazole-based CompoundNCI-H4600.16

Antimicrobial Activity

The triazole scaffold is renowned for its antimicrobial properties. Studies have demonstrated that derivatives can be effective against various bacterial strains:

  • Activity Against Gram-positive and Gram-negative Bacteria : Compounds featuring the triazole ring have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.

Case Studies

  • Case Study on Anticancer Activity :
    • A study involving a series of triazolopyrimidine derivatives reported significant inhibition of tumor growth in xenograft models when treated with similar compounds . The study highlighted the potential for these compounds in cancer therapeutics.
  • Antimicrobial Screening :
    • Another research effort screened a library of triazole-containing compounds for antimicrobial activity and found notable efficacy against resistant strains of bacteria . This reinforces the potential application of this compound in treating infections.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide exhibit promising anticancer properties. These compounds often act as inhibitors of poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair mechanisms. By inhibiting PARP activity, these compounds can enhance the efficacy of traditional chemotherapeutics and may be particularly useful in treating cancers with defective DNA repair pathways .

CNS Disorders

The structural characteristics of this compound suggest potential applications in treating central nervous system disorders. Compounds with a triazolo-pyrimidine backbone have been studied for their neuroprotective effects and ability to modulate neurotransmitter systems. This could lead to developments in therapies for conditions such as anxiety and depression .

Anti-inflammatory Effects

Preliminary studies have indicated that derivatives of triazolo-pyrimidines may possess anti-inflammatory properties. These effects can be attributed to their ability to inhibit specific signaling pathways involved in inflammatory responses. This application is particularly relevant in chronic inflammatory diseases where modulation of the immune response is beneficial .

Case Studies and Research Findings

Study Focus Findings
Churcher et al. (2018)Design of PARP InhibitorsIdentified that triazolo-pyrimidine derivatives showed enhanced potency against cancer cell lines compared to standard treatments .
Sladowska et al. (2003)CNS ActivityDemonstrated that certain triazolo derivatives exhibited significant anxiolytic effects in animal models .
Recent Pharmacological Review (2024)Anti-inflammatory PropertiesSummarized various studies indicating the anti-inflammatory potential of triazolo-pyrimidine compounds, suggesting further clinical investigations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with three analogs from the evidence (Table 1), focusing on core heterocycles, substituents, and physicochemical properties.

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Functional Groups (IR/NMR)
Target Compound Triazolo[1,5-a]pyrimidine Dihydrobenzofuran-ether-acetamide C₂₃H₂₆N₆O₃ 458.51 Not reported N/A Amide (C=O), ether (C-O-C), triazole
(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) Thiazolo[3,2-a]pyrimidine Benzylidene, methylfuran, carbonitrile C₂₀H₁₀N₄O₃S 386.38 243–246 68 C≡N (2,219 cm⁻¹), C=O (1,719 cm⁻¹)
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) Thiazolo[3,2-a]pyrimidine Cyanobenzylidene, methylfuran, carbonitrile C₂₂H₁₇N₃O₃S 403.45 213–215 68 C≡N (2,209 cm⁻¹), C=O (1,719 cm⁻¹)
6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12) Pyrimido[2,1-b]quinazoline Methylfuran, carbonitrile C₁₇H₁₀N₄O₃ 318.29 268–269 57 C≡N (2,220 cm⁻¹), C=O (1,719 cm⁻¹)

Key Findings

Core Heterocycle Differences: The target compound’s triazolo[1,5-a]pyrimidine core distinguishes it from thiazolo[3,2-a]pyrimidine (11a, 11b) and pyrimido[2,1-b]quinazoline (12).

Substituent Effects: The dihydrobenzofuran-ether-acetamide side chain in the target contrasts with the benzylidene/carbonitrile groups in 11a/b and the methylfuran/carbonitrile in 12. The acetamide group in the target may enable hydrogen bonding with biological targets, unlike the carbonitrile groups in 11a/b, which are primarily electron-withdrawing .

Physicochemical Properties :

  • Melting points for analogs range from 213–269°C, influenced by substituent polarity and crystallinity. The target’s melting point is unreported but could be higher due to the rigid dihydrobenzofuran group .
  • Yields for analogs (57–68%) suggest moderate synthetic efficiency, likely due to multi-step cyclization and functionalization processes. The target compound’s synthesis may face similar challenges .

Spectroscopic Signatures :

  • IR spectra of analogs show strong C≡N (2,209–2,220 cm⁻¹) and C=O (1,719 cm⁻¹) stretches. The target’s IR would similarly feature amide C=O (~1,650–1,700 cm⁻¹) and ether C-O-C (~1,250 cm⁻¹) bands .
  • NMR shifts in regions analogous to "region A/B" (as per ) would likely highlight environmental changes due to the dihydrobenzofuran substituent, particularly in aromatic proton regions (δ 6.5–8.0 ppm) .

Q & A

Basic: What synthetic routes are established for this compound, and how can reaction conditions be optimized for improved yield?

Answer:
The synthesis involves nucleophilic substitution and condensation reactions. A typical protocol includes:

  • Step 1: Reacting a triazolopyrimidine precursor with a propylamine derivative in ethanol at 70–100°C for 24–72 hours .
  • Step 2: Purification via column chromatography using ethyl acetate/light petroleum mixtures (gradient elution) .
    For optimization, apply Design of Experiments (DoE) to systematically vary parameters (e.g., solvent polarity, temperature, amine stoichiometry). Statistical analysis (e.g., ANOVA) identifies critical factors for yield improvement .

Key Parameters Table:

ParameterOptimal RangeImpact on Yield
Reaction Temperature70–90°CHigh
Amine Ratio1.1–2.5 eqModerate
SolventEthanol/THFHigh

Advanced: How can computational reaction path search methods enhance mechanistic understanding of its synthesis?

Answer:
Integrate quantum chemical calculations (e.g., DFT) with experimental data to map energy profiles and transition states. The ICReDD framework ( ) combines:

  • Reaction path searching to identify plausible intermediates.
  • Machine learning to prioritize experimental conditions (e.g., solvent, catalysts).
    Validate predictions via kinetic studies (e.g., time-resolved NMR) and isotopic labeling .

Basic: What analytical techniques are recommended for characterizing purity and structure?

Answer:

  • NMR Spectroscopy: Analyze 1H^1H- and 13C^{13}C-NMR shifts to confirm substituent positions (e.g., δ 2.79 ppm for methyl groups in triazolopyrimidine cores) .
  • Melting Point Analysis: Compare observed values (e.g., 114–134°C) with literature to assess crystallinity .
  • HPLC-MS: Monitor purity (>95%) and detect byproducts using C18 columns and acetonitrile/water gradients.

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

  • Cross-validate assays: Use orthogonal methods (e.g., enzymatic vs. cell-based assays) to confirm activity .
  • Structural analogs: Compare with derivatives (e.g., ’s pyrazolo-pyrimidine analogs) to identify critical functional groups.
  • Control variables: Standardize solvent (DMSO concentration), cell lines, and incubation times to minimize variability .

Basic: What parameters are critical for designing in vitro pharmacological assays?

Answer:

  • Solubility: Pre-screen in PBS/DMSO mixtures to avoid precipitation.
  • Stability: Conduct time-course HPLC to assess degradation in cell media.
  • Cell line selection: Use target-specific models (e.g., kinase-expressing lines for triazolopyrimidine derivatives) .

Advanced: What strategies improve target selectivity in triazolopyrimidine derivatives?

Answer:

  • Structure-Activity Relationship (SAR): Systematically modify substituents (e.g., dihydrobenzofuran vs. furan groups) and test against off-target panels.
  • Computational docking: Use AutoDock or Schrödinger to predict binding poses and guide functional group placement .
  • Selectivity profiling: Screen against kinase/GPCR libraries to identify promiscuous motifs .

Basic: Which solvent systems are effective for purification via column chromatography?

Answer:

  • Stationary phase: Silica gel (60–120 µm) for polar compounds.
  • Mobile phase: Ethyl acetate/light petroleum (1:3 to 1:1 gradients) for optimal resolution .
  • Additives: 0.1% triethylamine to reduce tailing in basic conditions.

Advanced: How can multivariate analysis resolve conflicting SAR data?

Answer:
Apply Principal Component Analysis (PCA) or Partial Least Squares (PLS) to correlate structural descriptors (e.g., logP, polar surface area) with activity. Example workflow:

Generate molecular descriptors (e.g., MoRSE, WHIM).

Cluster compounds using PCA.

Validate with permutation tests to avoid overfitting .

Basic: What storage conditions ensure compound stability?

Answer:

  • Temperature: Store at –20°C in amber vials to prevent photodegradation.
  • Humidity: Use desiccants (silica gel) to avoid hydrolysis of acetamide groups.
  • Solvent: Lyophilize and store as a solid; avoid repeated freeze-thaw cycles in solution.

Advanced: How to apply isotope labeling for metabolic pathway studies?

Answer:

  • Synthesis: Incorporate 13C^{13}C- or 15N^{15}N-labeled precursors during triazolopyrimidine assembly .
  • Tracing: Use LC-MS/MS to track labeled metabolites in hepatocyte incubations.
  • Data analysis: Employ software (e.g., XCMS Online) to map isotopic patterns and identify major biotransformation pathways .

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